

S-Adenosyl-L-Methionine (SAM) Tosylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: S-Adenosyl-L-methionine tosylate

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For Researchers, Scientists, and Drug Development Professionals

S-Adenosyl-L-methionine (SAM), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor in a vast array of biochemical reactions. Its tosylate salt forms, S-(5'-Adenosyl)-L-methionine tosylate and S-(5'-Adenosyl)-L-methionine disulfate tosylate, are chemically stabilized versions widely utilized in research and drug development. This guide provides a detailed overview of their chemical structure, properties, and role in key biological pathways, along with comprehensive experimental protocols for their use.

Chemical Structure and Properties

S-Adenosyl-L-methionine is a chiral molecule synthesized from L-methionine and adenosine triphosphate (ATP). The tosylate and disulfate tosylate salts enhance the stability of this otherwise labile molecule.[1][2] The chemical identity and physical properties of these salts are summarized in the tables below.

Table 1: Chemical Identification of SAM Tosylate Salts



Identifier	S-(5'-Adenosyl)-L- methionine tosylate	S-(5'-Adenosyl)-L- methionine disulfate tosylate
Synonyms	AdoMet, SAM, SAMe	AdoMet, SAM, SAMe
CAS Number	52248-03-0	97540-22-2
Molecular Formula	C15H23N6O5S • C7H7O3S	C15H23N6O5S • H2SO4 • C7H8O3S
Molecular Weight	570.6 g/mol	766.8 g/mol

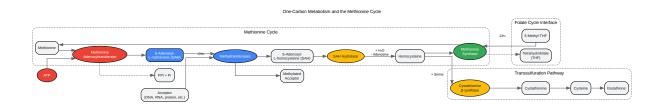
Table 2: Physicochemical Properties of SAM Tosylate Salts

Property	S-(5'-Adenosyl)-L- methionine tosylate	S-(5'-Adenosyl)-L- methionine disulfate tosylate
Physical Form	Crystalline solid	Solid
Purity	≥90%	≥95%
Solubility	DMF: 5 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mL	Water: Soluble to 100 mMDMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL
Storage	-20°C	-20°C
Stability	≥ 4 years at -20°C	≥ 4 years at -20°C

Biological Role: The One-Carbon Metabolism Pathway

SAM is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and other critical cellular components. The core of this network is the methionine cycle, where SAM is generated and utilized.





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One-Carbon Metabolism and the Methionine Cycle

In this pathway, Methionine Adenosyltransferase (MAT) catalyzes the reaction of methionine with ATP to form SAM.[1] SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases (MTs), yielding S-adenosyl-L-homocysteine (SAH).[1] SAH is subsequently hydrolyzed to homocysteine by SAH hydrolase. Homocysteine can then be either remethylated to methionine via the folate cycle, completing the methionine cycle, or enter the transsulfuration pathway to be converted to cysteine.[1]

Experimental Protocols

The following are detailed protocols for the quantification of SAM tosylate and its use in a typical in vitro methyltransferase assay.

Protocol 1: Quantification of S-Adenosyl-L-Methionine Tosylate by High-Performance Liquid Chromatography (HPLC)



This protocol is adapted from established methods for the analysis of SAM in pharmaceutical and biological samples.[1][3][4][5][6]

- 1. Materials and Reagents:
- S-Adenosyl-L-methionine disulfate tosylate standard
- Perchloric acid (PCA), 0.4 M, ice-cold
- Mobile Phase A: 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 2.8
- Mobile Phase B: 100% Acetonitrile
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- · HPLC system with UV detector
- 2. Standard Curve Preparation:
- Prepare a 1 mg/mL stock solution of SAM disulfate tosylate in 0.4 M PCA.
- Perform serial dilutions of the stock solution in 0.4 M PCA to obtain standards with concentrations ranging from 1 μg/mL to 100 μg/mL.
- Store standards on ice and use within the same day.
- 3. Sample Preparation (from biological samples):
- Homogenize tissue samples or pellet cells in 10 volumes of ice-cold 0.4 M PCA.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Collect the supernatant and filter through a 0.22 µm syringe filter.
- Store the extracted sample at -80°C until analysis.
- 4. HPLC Analysis:



- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate
 of 1 mL/min.
- Inject 20 μL of the standard or sample.
- Run a gradient elution as follows:

0-5 min: 95% A, 5% B

5-20 min: Linear gradient to 80% A, 20% B

o 20-25 min: 80% A, 20% B

25-30 min: Linear gradient back to 95% A, 5% B

30-40 min: Re-equilibration at 95% A, 5% B

- Detect SAM at a wavelength of 254 nm.
- Quantify the amount of SAM in the samples by comparing the peak area to the standard curve.

Protocol 2: In Vitro Methyltransferase (MT) Assay

This protocol provides a general framework for measuring the activity of a SAM-dependent methyltransferase.[7][8][9][10] Specific conditions may need to be optimized for the particular enzyme and substrate being studied.

- 1. Materials and Reagents:
- Purified methyltransferase enzyme
- Methyl acceptor substrate (e.g., a protein, peptide, or small molecule)
- S-Adenosyl-L-methionine tosylate
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
- [3H]-SAM (if using a radioactivity-based assay)

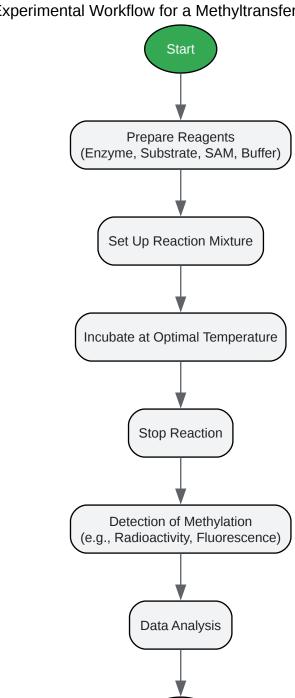


- Scintillation cocktail and scintillation counter (for radioactivity-based assay)
- Reagents for a colorimetric or fluorescence-based detection method (e.g., coupled enzyme assay kits)
- 2. Reaction Setup (Radioactivity-based):
- Prepare a reaction master mix containing Assay Buffer, the methyl acceptor substrate (at a concentration near its Km), and [³H]-SAM (e.g., 1 μCi per reaction).
- Initiate the reaction by adding the purified methyltransferase enzyme to the master mix. The final reaction volume is typically 20-50 μ L.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes (for protein substrates) or by spotting the reaction mixture onto P81 phosphocellulose paper.
- If using SDS-PAGE, run the samples on a gel, stain with Coomassie Blue, excise the band corresponding to the substrate, and measure the incorporated radioactivity by liquid scintillation counting.
- If using P81 paper, wash the paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM, followed by a final wash with ethanol. Air-dry the paper and measure radioactivity.

3. Data Analysis:

- Calculate the amount of methyl groups incorporated into the substrate based on the specific activity of the [3H]-SAM and the measured counts per minute (CPM).
- Determine the specific activity of the methyltransferase (e.g., in pmol/min/mg of enzyme).





Experimental Workflow for a Methyltransferase Assay

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Experimental Workflow for a Methyltransferase Assay

Stability and Handling of SAM Tosylate Solutions



SAM is unstable in neutral or alkaline solutions.[11] For experimental use, it is recommended to prepare fresh solutions of SAM tosylate in a slightly acidic buffer (e.g., 10 mM HCl or pH 4-5 buffer) and store them on ice for short-term use.[1] For long-term storage, aliquoting and freezing at -80°C is recommended to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided. The stability of SAM can be monitored using the HPLC protocol described above.

Conclusion

S-Adenosyl-L-methionine tosylate is an indispensable tool for researchers studying a wide range of biological processes. Its enhanced stability compared to the native molecule makes it a reliable reagent for in vitro and cellular assays. A thorough understanding of its chemical properties, its central role in one-carbon metabolism, and appropriate handling and experimental procedures are crucial for obtaining accurate and reproducible results in the fields of biochemistry, drug discovery, and molecular biology.

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